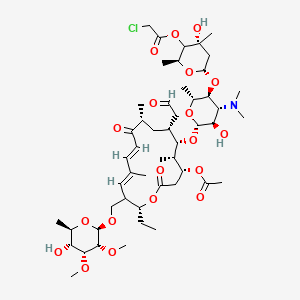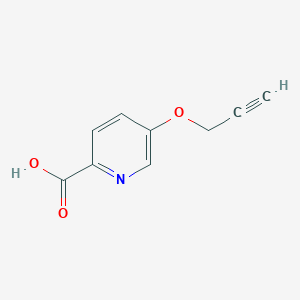
2-(Ethenyloxy)butane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Ethenyloxy)butane, also known as n-butyl vinyl ether, is an organic compound with the molecular formula C6H12O. It is a colorless liquid with a characteristic ether-like odor. This compound is used in various chemical reactions and industrial applications due to its unique properties.
Méthodes De Préparation
2-(Ethenyloxy)butane can be synthesized through several methods:
Reaction of Acetylene and Butanol: This method involves the reaction of acetylene with butanol, which requires minimal equipment and offers high selectivity.
Reaction of Acetaldehyde and n-Butanol: This method involves the cleavage of acetal to produce vinyl ethers.
Reaction of Alcohol, Ethylene, and Oxygen: In the presence of palladium chloride-copper chloride catalyst, alcohol, ethylene, and oxygen react to form this compound.
Analyse Des Réactions Chimiques
2-(Ethenyloxy)butane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form aldehydes and acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo substitution reactions to form different ethers and esters.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Major products formed from these reactions include butanol, butyraldehyde, and butyric acid .
Applications De Recherche Scientifique
2-(Ethenyloxy)butane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and polymerization reactions.
Biology: It is used in the synthesis of pharmaceutical compounds, including anticancer agents.
Medicine: It is used in the preparation of potent inhibitors for enzymes like PDE5.
Industry: It is used in the production of copolymers and as a comonomer in acrylic/vinyl acetate resins.
Mécanisme D'action
The mechanism of action of 2-(Ethenyloxy)butane involves its interaction with various molecular targets and pathways. For example, in biological systems, it can act as a substrate for enzymes involved in oxidation and reduction reactions. The specific pathways and molecular targets depend on the context of its use, such as in pharmaceutical synthesis or polymerization .
Comparaison Avec Des Composés Similaires
2-(Ethenyloxy)butane can be compared with other similar compounds like:
Vinyl Ethyl Ether: Similar in structure but with an ethyl group instead of a butyl group.
Vinyl Isobutyl Ether: Similar in structure but with an isobutyl group.
Vinyl Tert-Butyl Ether: Similar in structure but with a tert-butyl group.
The uniqueness of this compound lies in its specific reactivity and applications in various fields, making it a versatile compound in both research and industrial settings .
Propriétés
Numéro CAS |
1888-85-3 |
|---|---|
Formule moléculaire |
C6H12O |
Poids moléculaire |
100.16 g/mol |
Nom IUPAC |
2-ethenoxybutane |
InChI |
InChI=1S/C6H12O/c1-4-6(3)7-5-2/h5-6H,2,4H2,1,3H3 |
Clé InChI |
PIUJWWBOMGMSAY-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)OC=C |
Numéros CAS associés |
28853-85-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[(5-Chloro-2-thienyl)carbonyl]amino}pyridine-4-carboxylic acid](/img/structure/B13853906.png)

![4-(7-(6-Cyano-5-(trifluoromethyl)pyridin-3-yl)-8-oxo-6-thioxo-5,7-diazaspiro[3.4]octan-5-yl)-2-fluoro-N-(3-fluoro-4-(methylcarbamoyl)phenyl)-N-methylbenzamide](/img/structure/B13853914.png)



![4-(4-methylpiperazin-1-yl)-6-(1H-pyrazolo[3,4-b]pyridin-5-yl)quinoline](/img/structure/B13853932.png)



![2-[2-[(2-Methoxy-5-nitrophenyl)methylsulfanyl]phenyl]-1,4,5,6-tetrahydropyrimidine Hydrobromide](/img/structure/B13853939.png)

![4-[4-(Benzyloxy)phenyl]butanoic acid](/img/structure/B13853948.png)
